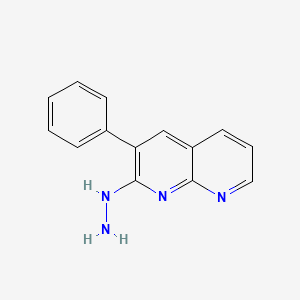
2-Hydrazinyl-3-phenyl-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-3-phenyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine core with hydrazinyl and phenyl substituents, making it a valuable scaffold in medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-phenyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the cyclization of 2-hydrazinyl-3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridine with 2-aroylbenzoic acids in ethanol containing a catalytic amount of concentrated sulfuric acid under solid-state conditions . Another method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and green chemistry principles is often employed to minimize environmental impact and enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-3-phenyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-3-phenyl-1,8-naphthyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-3-phenyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial enzymes, leading to the disruption of essential cellular processes. In cancer cells, it may induce apoptosis by targeting key signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydrazinyl-3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridine
- 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-one
- 7-methyl-1-(morpholin-4-yl)-3-sulfanylidene-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile
Uniqueness
2-Hydrazinyl-3-phenyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydrazinyl group allows for versatile chemical modifications, making it a valuable scaffold for drug development and material science applications .
Eigenschaften
CAS-Nummer |
165278-12-6 |
|---|---|
Molekularformel |
C14H12N4 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
(3-phenyl-1,8-naphthyridin-2-yl)hydrazine |
InChI |
InChI=1S/C14H12N4/c15-18-14-12(10-5-2-1-3-6-10)9-11-7-4-8-16-13(11)17-14/h1-9H,15H2,(H,16,17,18) |
InChI-Schlüssel |
VMKDLPJOQNUUDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


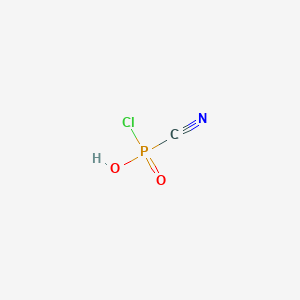
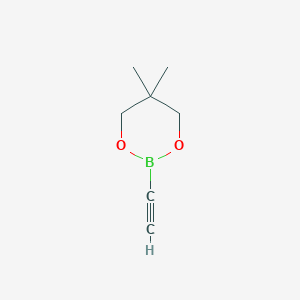
![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)
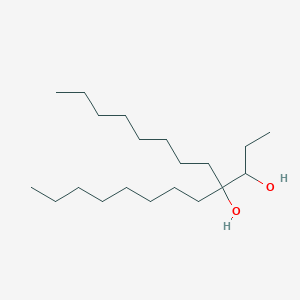
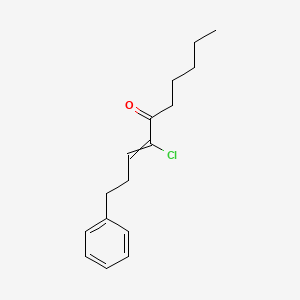
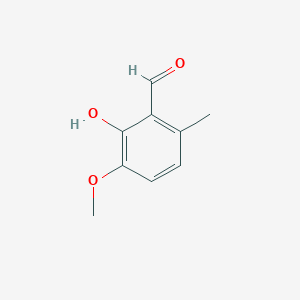
![2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol](/img/structure/B12564212.png)
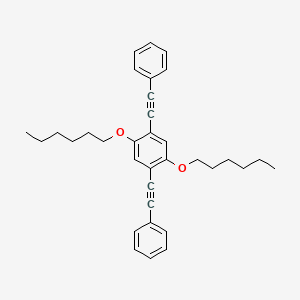
![Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]-](/img/structure/B12564217.png)
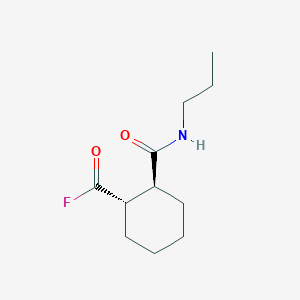
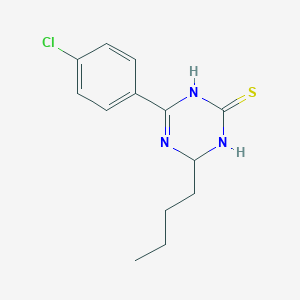
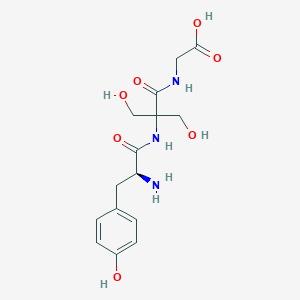
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
![Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-](/img/structure/B12564265.png)
